molecular formula C6H9NO2 B050705 Methylenecyclopropylglycine CAS No. 2517-07-9

Methylenecyclopropylglycine

Cat. No.: B050705
CAS No.: 2517-07-9
M. Wt: 127.14 g/mol
InChI Key: MPIZVHPMGFWKMJ-UHFFFAOYSA-N
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Description

Methylenecyclopropylglycine is a naturally occurring non-proteinogenic amino acid of plant origin. It is found in the seeds, leaves, and seedlings of certain plants, particularly those in the Sapindaceae family, such as lychee and ackee. This compound is known for its toxic properties, which can cause hypoglycemia and encephalopathy in humans and animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylenecyclopropylglycine can be synthesized through chemical methods. One common approach involves the reaction of cyclopropylcarbinylamine with glyoxylic acid under specific conditions to form this compound. The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound is not widely practiced due to its toxic nature. extraction from natural sources, such as lychee seeds, is a common method for obtaining this compound. The extraction process involves grinding the seeds, followed by solvent extraction and purification using techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions: Methylenecyclopropylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to methylenecyclopropylformyl-CoA, a toxic metabolite that inhibits enzymes involved in fatty acid metabolism .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include methylenecyclopropylformyl-CoA and other derivatives that can inhibit various enzymes in metabolic pathways .

Scientific Research Applications

Methylenecyclopropylglycine has several scientific research applications:

Mechanism of Action

Methylenecyclopropylglycine is similar to hypoglycin A, another non-proteinogenic amino acid found in the same plant family. Both compounds share the methylenecyclopropyl functional group and exhibit similar toxic effects by inhibiting enzymes in fatty acid metabolism. this compound is considered less potent than hypoglycin A .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-2-(2-methylidenecyclopropyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-2-4(3)5(7)6(8)9/h4-5H,1-2,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIZVHPMGFWKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC1C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2517-07-9
Record name α-Amino-2-methylenecyclopropaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2517-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylenecyclopropylglycine
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Methylenecyclopropylglycine
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Methylenecyclopropylglycine
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Methylenecyclopropylglycine
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Methylenecyclopropylglycine
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Methylenecyclopropylglycine

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